N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a phenyl ring bearing a 1,1-dioxothiazinan moiety.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-25(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDWDXOTJBNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Cyclization Strategies
Thiazinan rings are commonly synthesized via nucleophilic cyclization of sulfur-containing precursors. A representative approach involves the reaction of β-amino thiols with 1,3-dibromopropane under basic conditions, followed by oxidation to the sulfone state. For example, Bhattacharyya et al. demonstrated that BF₃·OEt₂ catalyzes the ring-opening of N-tosylaziridines with isothiocyanates, enabling stereoselective thiazinan formation with >99% enantiomeric excess. This method achieves yields of 85–90% when performed in dichloromethane at 0°C.
Key reaction parameters:
Oxidative Post-Modification
Post-synthetic oxidation of thiazinanes to sulfones constitutes a critical step. Hydrogen peroxide (30% v/v) in acetic acid effectively converts thiazinanes to 1,1-dioxothiazinans within 2 hours at 60°C. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) show comparable efficiency but require anhydrous conditions.
The introduction of the 3-methoxybenzoyl group occurs through amide bond formation, typically employing acid chloride intermediates.
Schotten-Baumann Reaction
A classical method involves reacting 3-methoxybenzoyl chloride with 4-(1,1-dioxothiazinan-2-yl)aniline in biphasic conditions:
$$
\text{3-MeO-C}6\text{H}4\text{COCl} + \text{H}2\text{N-C}6\text{H}4\text{-Thiazinan} \xrightarrow{\text{NaOH/H}2\text{O}} \text{Target Compound}
$$
This method achieves 72–78% yields when using tetrahydrofuran (THF) as the organic phase and maintaining pH 9–10.
Catalytic Coupling Methods
Modern protocols utilize coupling reagents to enhance efficiency:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 89 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 83 |
| DCC/DMAP | THF | 40 | 79 |
Data adapted from pyrazole-carboxamide synthesis methodologies
HATU-mediated couplings in dimethylformamide (DMF) demonstrate superior reactivity, reducing reaction times to 2 hours compared to 8 hours for EDCI-based systems.
Catalytic Methods and Reaction Optimization
Lewis Acid Catalysis
BF₃·OEt₂ proves indispensable for controlling stereochemistry during thiazinan formation. Mechanistic studies reveal its role in activating aziridine rings for regioselective isothiocyanate attack:
$$
\text{BF}3\cdot\text{OEt}2 + \text{Aziridine} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{Isothiocyanate}} \text{Thiazinan Precursor}
$$
Nanocatalyst Applications
Nano-CoFe₂O₄@SiO₂/PrNH₂ particles enable one-pot syntheses under solvent-free conditions, achieving 92% yield for analogous thiazolidinones. These catalysts provide:
- Reusability: 7 cycles with <5% activity loss
- Reaction Time Reduction: 4 hours vs. 24 hours (thermal)
- Byproduct Minimization: <2% side products
Purification and Characterization Techniques
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane 3:7) remains the gold standard, providing ≥98% purity. Recent advances demonstrate reversed-phase HPLC (C18 column, MeOH/H₂O 65:35) effectively separates sulfone byproducts.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, NH)
- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 3.87 (s, 3H, OCH₃)
- δ 3.42–3.18 (m, 4H, thiazinan-CH₂)
HRMS (ESI): m/z calc. for C₁₉H₁₉N₂O₄S [M+H]⁺: 395.1064, found: 395.1061
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate thiazinan ring formation in continuous flow reactors:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Energy Consumption | 15 kWh/kg | 6 kWh/kg |
| Purity | 97% | 99% |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% while maintaining 89% yield. Aqueous workups and PEG-based solvents decrease E-factor values from 32 to 11.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the dioxothiazinan ring to a more reduced form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dioxothiazinan derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)
- Structure: Shares the 3-methoxybenzamide core but replaces the 1,1-dioxothiazinan group with a piperazine-cyanopyridine moiety.
- Pharmacology: Exhibits nanomolar affinity for dopamine D4 receptors (Ki < 10 nM) with >100-fold selectivity over D2, D3, and serotonin receptors. LogP = 2.55, optimizing brain penetration .
- Key Difference: The piperazine-cyanopyridine substituent enhances D4 selectivity compared to the thiazinan group, which may alter binding kinetics .
YM-50001 and N-[2-[4-(Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- Structure : Both feature 3-methoxybenzamide linked to piperazine-based substituents.
- Pharmacology : Act as potent D4 antagonists. YM-50001’s radiolabeled form shows high specificity in positron emission tomography (PET) imaging .
- Key Difference : The 1,1-dioxothiazinan group in the target compound may reduce metabolic instability compared to piperazine moieties, which are prone to oxidation .
Thiazinan/Thiazolidinone Analogs
S-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Structure : Shares the 1,1-dioxothiazinan-phenyl scaffold but includes a sulfonamido-propane-thiophene chain.
- Physicochemistry : Molecular weight = 444.6 g/mol; higher hydrophilicity due to additional sulfonamido and hydroxyl groups .
- Key Difference : The sulfonamido chain may enhance solubility but reduce blood-brain barrier penetration compared to the simpler benzamide linkage in the target compound .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structure: Features a thiazolidinone ring instead of thiazinan.
- Synthesis: Prepared via condensation of thiazolidinone with benzoyl chloride, differing from the Friedel-Crafts and nucleophilic substitution routes used for thiazinan derivatives .
- Key Difference: Thiazolidinone’s five-membered ring introduces greater conformational rigidity compared to the six-membered thiazinan .
Pharmacological and Functional Comparisons
Dopamine Receptor Affinity
*Estimated based on structural similarity to compound 5.
- Key Insight : The target compound’s 1,1-dioxothiazinan group may reduce D4 affinity compared to piperazine-based analogs but improve metabolic stability .
Antiviral and Antimicrobial Potential
- Structural analogs like 2-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles () exhibit antimicrobial activity, suggesting the target compound’s sulfonamide group could confer similar properties .
Physicochemical Profile
| Property | Target Compound | N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
|---|---|---|
| Molecular Weight | ~360 g/mol* | 407.5 g/mol |
| logP | ~3.0 | 2.55 |
| Solubility | Moderate (sulfonamide) | Low (piperazine-cyanopyridine) |
| Metabolic Stability | High (stable sulfonamide) | Moderate (oxidizable piperazine) |
*Estimated based on molecular formula C₁₈H₁₈N₂O₄S₂.
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide is a complex organic compound notable for its unique structural features, including a thiazinan ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antibacterial effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- Thiazinan Ring : A six-membered ring containing sulfur and nitrogen that contributes to the compound's biological activity.
- Sulfonamide Group : Known for its ability to interact with various biological targets.
- Methoxybenzamide Moiety : Enhances lipophilicity and may influence the compound's pharmacokinetics.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | KB (human cancer) | 0.9 |
| Compound B | Hep-G2 (liver cancer) | 4.5 |
These findings suggest that the sulfonamide group may play a crucial role in inhibiting cancer cell proliferation through enzyme inhibition or receptor interaction.
The precise mechanism of action for this compound remains under investigation. However, related studies indicate that similar compounds may disrupt critical biological pathways by:
- Inhibiting enzymes involved in cell cycle regulation.
- Interfering with receptor-ligand interactions essential for tumor growth.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-methoxybenzoyl chloride under basic conditions. Key steps include:
- Formation of Thiazinan Ring : Utilizing nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Case Studies
Several studies have focused on the biological activity of thiazine derivatives similar to this compound:
-
Study on Anticancer Activity : A recent study demonstrated that thiazine derivatives exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
"The results indicate that thiazine derivatives can effectively inhibit the growth of breast cancer cells."
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines in vitro.
Q & A
Q. Key parameters :
- Solvents: DMF or dichloromethane for amide coupling.
- Temperature: 0–5°C during coupling to minimize side reactions.
- Yield optimization: ~60–75% after purification .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazinan ring (δ 3.2–4.1 ppm for sulfone-adjacent protons) and methoxy group integration (δ 3.8 ppm, singlet) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₃S: 365.1274) .
- HPLC : Purity assessment (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .
- IR : Sulfone S=O stretches at 1150–1250 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced: How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved?
Answer:
Conflicts arise from dynamic conformational changes or overlapping signals. Mitigation strategies:
- Variable-temperature NMR : Identify rotamers by cooling to −40°C to slow bond rotation .
- 2D NMR (COSY, NOESY) : Resolve spatial proximities (e.g., between thiazinan sulfone and benzamide protons) .
- DFT calculations : Compare theoretical vs. experimental chemical shifts using software like Gaussian .
Advanced: What methodologies optimize reaction yield in thiazinan-amide coupling?
Answer:
Low yields (<50%) often stem from steric hindrance or competing hydrolysis:
- Activating agents : Use HATU or EDCI/HOBt instead of DCC to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield by 15–20% .
- Solvent selection : Replace DMF with DMA for better solubility of hydrophobic intermediates .
Advanced: How is the biological activity of this compound evaluated in vitro?
Answer:
- Enzyme inhibition assays :
- Cellular assays :
Advanced: How do structural modifications (e.g., methoxy vs. trifluoromethyl) affect target binding?
Answer:
Structure-Activity Relationship (SAR) insights :
- Methoxy group : Enhances π-stacking with aromatic residues (e.g., Phe in Factor XIa’s S1 pocket) but reduces metabolic stability .
- Trifluoromethyl : Increases lipophilicity (logP +0.5) and binding affinity via hydrophobic interactions (ΔG = −2.3 kcal/mol) .
- Thiazinan sulfone : Critical for hydrogen bonding with Lys/Arg residues (e.g., K98 in thrombin) .
Q. Methodology :
- Molecular docking (AutoDock Vina) : Compare binding poses of analogs .
- Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of ligand-receptor interactions .
Advanced: How can stability issues (e.g., hydrolytic degradation) be addressed during formulation?
Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor via HPLC. Degradation peaks at pH >10 suggest base-catalyzed amide hydrolysis .
- Lyophilization : Stabilize as a lyophilized powder with mannitol/sucrose (Tg >50°C) .
- Prodrug strategies : Replace methoxy with acetyloxy to reduce hydrolysis; regenerate active form via esterases .
Advanced: What strategies resolve discrepancies in biological potency across studies?
Answer:
Discrepancies arise from assay conditions (e.g., serum protein interference) or cell line variability:
- Standardize protocols : Use identical ATP concentrations (1 mM) in kinase assays .
- Orthogonal assays : Validate Factor XIa inhibition with both fluorogenic (e.g., Boc-Glu-Ala-Arg-AMC) and chromogenic substrates .
- Plasma protein binding : Adjust IC₅₀ using equilibrium dialysis to account for >90% binding .
Basic: What are the key physicochemical properties influencing its pharmacokinetics?
Answer:
- logP : ~2.5 (moderate lipophilicity; calculated via ChemAxon) .
- Solubility : <10 µM in aqueous buffer; improve with β-cyclodextrin complexation .
- pKa : Amide proton ≈8.5 (ionizable under physiological conditions) .
Advanced: How is the compound’s metabolic profile assessed preclinically?
Answer:
- Microsomal stability : Incubate with human liver microsomes (HLM); quantify parent compound via LC-MS/MS. Half-life <30 min indicates CYP3A4-mediated oxidation .
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation (e.g., +16 Da) or sulfone reduction (−32 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
